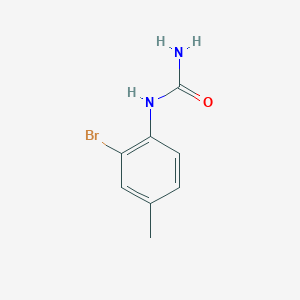

1-(2-Bromo-4-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

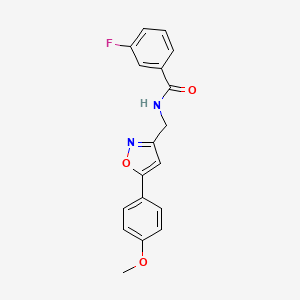

“1-(2-Bromo-4-methylphenyl)urea” is likely a chemical compound that contains a urea group attached to a phenyl ring, which has a bromine atom and a methyl group substituted at the 2nd and 4th positions respectively .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromo-4-methylphenyl)urea” are not available, similar compounds such as N-(4-bromo-3-methylphenyl) semicarbazones have been synthesized and evaluated for anticonvulsant activity . Another method involves the reaction of aromatic amines with secondary amines in the presence of carbon monoxide, sulfur, and oxygen .Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-methylphenyl)urea” would likely consist of a urea group attached to a phenyl ring, with a bromine atom and a methyl group substituted at the 2nd and 4th positions respectively .Wissenschaftliche Forschungsanwendungen

Atmospheric CO₂ Fixation and Capture

1-(2-Bromo-4-methylphenyl)urea has been investigated for its ability to fix and efficiently capture atmospheric CO₂. A study by Manna et al. (2017) discusses the use of a bis-urea receptor related to 1-(2-Bromo-4-methylphenyl)urea in capturing CO₂ as a stable complex within a linear tetrameric barrel-like assembly, showcasing its potential in CO₂ sequestration and environmental applications (Manna et al., 2017).

Nonlinear Optical (NLO) Properties

Compounds related to 1-(2-Bromo-4-methylphenyl)urea have been explored for their nonlinear optical properties. For example, Praveenkumar et al. (2021) investigated a compound that, through specific reactions, could be connected to urea, demonstrating its relevance in optical applications (Praveenkumar et al., 2021).

Crystalline Structure Analysis

The crystalline structure of related phenylurea compounds, such as metobromuron, has been studied, as shown by Kang et al. (2015). This research provides insights into the molecular arrangement and potential applications of 1-(2-Bromo-4-methylphenyl)urea in crystallography (Kang et al., 2015).

Cytokinin Activity

Urea derivatives, including those similar to 1-(2-Bromo-4-methylphenyl)urea, have been studied for their cytokinin activity, which is crucial in plant biology. Takahashi et al. (1978) synthesized various N-phenyl-N′-(4-pyridyl)urea derivatives, testing their cytokinin activity and finding some highly active compounds (Takahashi et al., 1978).

Antagonist Binding Site Identification

Research on 1-(2-Bromo-4-methylphenyl)urea derivatives includes studies on their binding sites, as illustrated by Salchow et al. (2010), who investigated the allosteric binding sites for antagonists of the CXCR2 receptor (Salchow et al., 2010).

Phase Equilibria and Crystallization Studies

Urea derivatives have been the subject of phase equilibria and crystallization studies. Reddi et al. (2012) explored the phase diagram of urea with 4-bromo-2-nitroaniline, which relates to 1-(2-Bromo-4-methylphenyl)urea, providing valuable insights into the physical chemistry of such compounds (Reddi et al., 2012).

Wirkmechanismus

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In these reactions, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to various downstream effects .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds are known to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

(2-bromo-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLYDLRNMYDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4-methylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)

![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)